8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene
CAS No.: 2310014-69-6
Cat. No.: VC5263303
Molecular Formula: C13H13FN2O
Molecular Weight: 232.258
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2310014-69-6 |
|---|---|
| Molecular Formula | C13H13FN2O |
| Molecular Weight | 232.258 |
| IUPAC Name | 8-azabicyclo[3.2.1]oct-2-en-8-yl-(3-fluoropyridin-4-yl)methanone |
| Standard InChI | InChI=1S/C13H13FN2O/c14-12-8-15-7-6-11(12)13(17)16-9-2-1-3-10(16)5-4-9/h1-2,6-10H,3-5H2 |
| Standard InChI Key | XQEWJCWNWNWVPD-UHFFFAOYSA-N |
| SMILES | C1CC2C=CCC1N2C(=O)C3=C(C=NC=C3)F |
Introduction
Structural Characteristics and Nomenclature
Core Framework
The molecule features an 8-azabicyclo[3.2.1]oct-2-ene core, a bicyclic system comprising a seven-membered ring with nitrogen at position 8 and a double bond at position 2. This framework introduces significant rigidity, influencing both conformational stability and intermolecular interactions .
Substituent Analysis
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3-Fluoropyridine-4-carbonyl group: Attached to the nitrogen at position 8, this substituent introduces electronic effects via the electron-withdrawing fluorine atom and the carbonyl moiety. The pyridine ring enhances aromatic π-π stacking potential, while the fluorine atom may improve metabolic stability .
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Double bond (oct-2-ene): Reduces ring flexibility compared to saturated analogs, potentially altering binding affinity to biological targets .
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂FN₃O |
| Molecular Weight | 261.26 g/mol |
| IUPAC Name | 8-(3-Fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene |
| Hybridization of Nitrogen | sp³ (bridged bicyclic system) |
Synthesis and Chemical Reactivity
Challenges in Synthesis
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Steric Hindrance: The bicyclic system’s rigidity complicates functionalization at the bridgehead nitrogen .
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Regioselectivity: Ensuring precise attachment of the fluoropyridine carbonyl group requires careful control of reaction conditions.
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly lipophilic due to the bicyclic framework and aromatic substituents. Limited aqueous solubility is expected, similar to analogs like 3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane (logP ≈ 3.2) .
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Stability: The fluorine atom and conjugated carbonyl group may enhance resistance to oxidative degradation .
Table 2: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | logP (Predicted) |
|---|---|---|
| 8-(3-Fluoropyridine-4-carbonyl)-... | 261.26 | 2.8 |
| 3-[Bis(4-fluorophenyl)methoxy]-8-methyl | 343.40 | 3.2 |
| 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one | 229.31 | 2.5 |
Research Gaps and Future Directions
Unexplored Applications
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Material Science: The rigid bicyclic framework might serve as a scaffold for liquid crystals or coordination polymers.
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Antimicrobial Activity: Fluorinated bicyclic compounds often exhibit broad-spectrum antimicrobial properties, warranting further study.
Synthetic Optimization
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